N-methyl-N-(tetrahydro-3-furanyl)Carbamic chloride
Beschreibung
N-methyl-N-(tetrahydro-3-furanyl)Carbamic chloride is a chemical compound with the molecular formula C6H12ClNO2. It is known for its unique structure, which includes a tetrahydrofuran ring, a carbamate group, and a methyl group. This compound is used in various scientific research applications due to its reactivity and potential biological activities .
Eigenschaften
Molekularformel |
C6H10ClNO2 |
|---|---|
Molekulargewicht |
163.60 g/mol |
IUPAC-Name |
N-methyl-N-(oxolan-3-yl)carbamoyl chloride |
InChI |
InChI=1S/C6H10ClNO2/c1-8(6(7)9)5-2-3-10-4-5/h5H,2-4H2,1H3 |
InChI-Schlüssel |
BXNFGXFNXBFIJH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1CCOC1)C(=O)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(tetrahydro-3-furanyl)Carbamic chloride typically involves the reaction of N-methylcarbamic chloride with tetrahydrofuran under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N-methyl-N-(tetrahydro-3-furanyl)Carbamic chloride involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-N-(tetrahydro-3-furanyl)Carbamic chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted carbamates .
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(tetrahydro-3-furanyl)Carbamic chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-methyl-N-(tetrahydro-3-furanyl)Carbamic chloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-1-(tetrahydro-3-furanyl)methanamine: Similar structure but different functional groups.
Dinotefuran: A neonicotinoid insecticide with a related tetrahydrofuran ring structure
Uniqueness
N-methyl-N-(tetrahydro-3-furanyl)Carbamic chloride is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential biological activities. Its versatility in various chemical reactions and applications sets it apart from similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
